3-Methyl-3-phenylbutan-2-one
Overview
Description
3-Methyl-3-phenylbutan-2-one is an organic compound with the molecular formula C₁₁H₁₄O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-phenylbutan-2-one can be synthesized through several methods, one of which involves the Grignard reaction. In this process, phenylmagnesium bromide (a Grignard reagent) reacts with 3-methyl-2-butanone under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) are commonly used.
Major Products Formed
Oxidation: Forms carboxylic acids.
Reduction: Forms secondary alcohols.
Substitution: Forms substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylbutan-2-one involves its interaction with various molecular targets. The carbonyl group (C=O) in the compound is highly reactive and can form bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-butanone: Similar structure but lacks the methyl group at the third position.
2-Methyl-3-phenyl-1-butanol: Similar structure but has a hydroxyl group instead of a carbonyl group.
Uniqueness
3-Methyl-3-phenylbutan-2-one is unique due to its specific arrangement of the methyl and phenyl groups, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
3-methyl-3-phenylbutan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBNJLNAXDUONB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301322 | |
Record name | 3-methyl-3-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-85-4 | |
Record name | 3-methyl-3-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-phenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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